molecular formula C20H38N2O4 B8042712 Tert-butyl 2,2-bis(tert-butylcarbamoyl)-3,3-dimethylbutanoate

Tert-butyl 2,2-bis(tert-butylcarbamoyl)-3,3-dimethylbutanoate

Cat. No.: B8042712
M. Wt: 370.5 g/mol
InChI Key: NKXYBUPJNDJGES-UHFFFAOYSA-N
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Description

Tert-butyl 2,2-bis(tert-butylcarbamoyl)-3,3-dimethylbutanoate is a complex organic compound characterized by the presence of multiple tert-butyl groups These groups are known for their bulky nature, which can significantly influence the reactivity and stability of the compound

Properties

IUPAC Name

tert-butyl 2,2-bis(tert-butylcarbamoyl)-3,3-dimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38N2O4/c1-16(2,3)20(13(23)21-17(4,5)6,14(24)22-18(7,8)9)15(25)26-19(10,11)12/h1-12H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXYBUPJNDJGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(C)(C)C)(C(=O)NC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,2-bis(tert-butylcarbamoyl)-3,3-dimethylbutanoate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the desired ester. The reaction is usually carried out in the presence of a catalyst, such as a metal complex, to enhance the efficiency and yield of the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This approach allows for better control over reaction conditions, leading to higher yields and reduced waste. The use of flow microreactors also enhances the safety and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2-bis(tert-butylcarbamoyl)-3,3-dimethylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the tert-butyl groups is replaced by another substituent.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl esters, while reduction can produce tert-butyl alcohol derivatives. Substitution reactions can lead to a variety of substituted tert-butyl compounds .

Scientific Research Applications

Tert-butyl 2,2-bis(tert-butylcarbamoyl)-3,3-dimethylbutanoate has several scientific research applications, including:

Mechanism of Action

The mechanism by which tert-butyl 2,2-bis(tert-butylcarbamoyl)-3,3-dimethylbutanoate exerts its effects involves interactions with molecular targets through its bulky tert-butyl groups. These interactions can influence the reactivity and stability of the compound, making it a valuable tool in various chemical and biological processes. The pathways involved may include the formation of stable intermediates and transition states that facilitate specific reactions .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler compound with a single tert-butyl group, used in similar applications but with different reactivity.

    Tert-butyl hydroperoxide: An oxidizing agent used in the synthesis of tert-butyl esters.

    Tert-butyl alcohol: A common solvent and reagent in organic synthesis.

Uniqueness

Tert-butyl 2,2-bis(tert-butylcarbamoyl)-3,3-dimethylbutanoate is unique due to its multiple tert-butyl groups, which provide enhanced steric hindrance and stability. This makes it particularly useful in reactions where control over reactivity and selectivity is crucial .

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